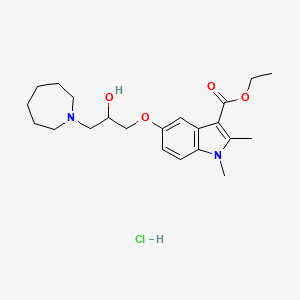

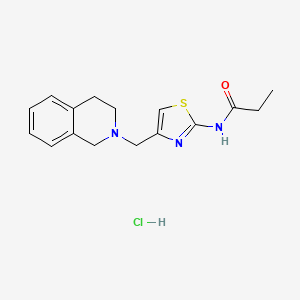

![molecular formula C22H24N2O3S B2387093 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide CAS No. 329907-07-5](/img/structure/B2387093.png)

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide” is a complex organic compound. It contains a quinoline group, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are important in the field of natural products, pharmaceuticals, and materials science .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual phenyl, quinoline, and acetamide components, followed by their combination. The specifics of the synthesis would depend on the exact reactions used .Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with multiple aromatic rings and functional groups. The presence of the quinoline and phenyl groups would likely result in a planar structure, while the acetamide group could introduce some steric hindrance .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the quinoline and phenyl groups, which are electron-rich and could participate in electrophilic substitution reactions. The acetamide group could also be involved in nucleophilic substitution reactions .Scientific Research Applications

1. Antiviral and Neuroprotective Effects

A study by Ghosh et al. (2008) highlighted the therapeutic potential of a novel anilidoquinoline derivative, demonstrating significant antiviral and antiapoptotic effects in vitro, particularly against Japanese encephalitis. This compound showed a notable decrease in viral load and increased survival in infected mice, suggesting potential utility in treating viral encephalitis diseases Ghosh et al., 2008.

2. Antimicrobial Applications

Research on quinazolines and oxadiazole derivatives has shown promising antimicrobial activities. Desai et al. (2007) synthesized new quinazolines with potential as antimicrobial agents, indicating their broad-spectrum efficacy against various bacterial and fungal strains. Similarly, Siddiqui et al. (2014) explored the synthesis of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, finding them to be potent anti-bacterial agents with moderate α-chymotrypsin inhibitory activity Desai et al., 2007; Siddiqui et al., 2014.

3. Synthetic and Structural Investigations

Niederstein and Peter (1989) conducted a study on the synthesis and structural behavior of N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide derivatives, shedding light on their chemical reactivity and potential applications in the development of novel compounds with specific biological activities Niederstein & Peter, 1989.

4. Catalyst Development and Organic Synthesis

Khaligh (2014) described the use of 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as an efficient, halogen-free catalyst for the synthesis of polyhydroquinoline derivatives, demonstrating the importance of novel catalysts in facilitating organic synthesis and the development of new therapeutic agents Khaligh, 2014.

Safety and Hazards

properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3S/c1-15-12-22(24-18-7-5-4-6-17(15)18)28-14-21(25)23-11-10-16-8-9-19(26-2)20(13-16)27-3/h4-9,12-13H,10-11,14H2,1-3H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQWIENKOQHPUFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)SCC(=O)NCCC3=CC(=C(C=C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2387014.png)

![2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2387015.png)

![7-(3-chloro-4-methoxyphenyl)-2-(2,5-dimethylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2387016.png)

![Methyl 2-(4-nitrobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2387017.png)

![2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2387018.png)

![N-(2,5-dimethoxybenzyl)-3-[(2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2387019.png)

![2-[(Aminocarbonyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B2387025.png)

![Tert-butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B2387028.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2387033.png)